molecular formula C24H22N2O5 B2695805 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 1702752-26-8

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B2695805
CAS No.: 1702752-26-8
M. Wt: 418.449
InChI Key: XSOWGPXMQMVHDC-UHFFFAOYSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a methoxypyridine moiety, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the propanoic acid backbone: This can be achieved through various organic reactions, such as alkylation or acylation.

    Introduction of the methoxypyridine moiety: This step involves the coupling of the methoxypyridine group to the propanoic acid backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation products: Hydroxyl or carbonyl derivatives.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, allowing for selective reactions at other sites. In biological systems, the compound may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in their side chains.

    Methoxypyridine derivatives: Compounds with similar methoxypyridine moieties but different functional groups.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-methoxypyridin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-30-22-11-10-15(13-25-22)21(12-23(27)28)26-24(29)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21H,12,14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOWGPXMQMVHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1702752-26-8
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-methoxypyridin-3-yl)propanoic acid
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